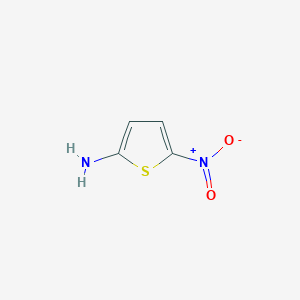

2-Thiophenamine, 5-nitro-

Description

Significance of Thiophene-Based Compounds in Advanced Organic Chemistry

Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom with the molecular formula C4H4S, was first discovered in 1883 by Victor Meyer. numberanalytics.com Initially regarded as an impurity in benzene (B151609), its distinct properties soon established it as a vital compound in organic chemistry. numberanalytics.com Thiophenes are considered aromatic, though their degree of aromaticity is less than that of benzene. The sulfur atom's electron pairs are significantly delocalized in the pi electron system, which influences its reactivity. wikipedia.org

The significance of thiophene-based compounds is evident in their diverse applications. They are crucial in medicinal chemistry for developing new drugs and are used in materials science for creating organic electronics and photovoltaics. numberanalytics.comclinicalresearchnewsonline.com In many instances, a benzene ring in a biologically active compound can be substituted with a thiophene ring without losing its activity, as seen in the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org

Overview of Substituted Aminothiophenes and Nitrothiophenes

Substituted aminothiophenes and nitrothiophenes are important classes of thiophene derivatives. 2-Aminothiophenes, in particular, are key intermediates in the synthesis of numerous biologically active compounds and materials. nih.govnih.gov They have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. clinicalresearchnewsonline.comnih.gov

Nitrothiophenes are also significant as chemotherapeutic agents. nih.govbeilstein-journals.org The introduction of a nitro group onto the thiophene ring can significantly alter the electronic properties of the molecule, influencing its reactivity and biological activity.

The synthesis of 2-aminothiophenes was first described in the 1950s. nih.gov However, it was the development of the Gewald reaction in the 1960s that revolutionized the synthesis of this class of compounds. nih.govthieme-connect.de This multicomponent reaction, which involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur, provides a versatile and efficient route to a wide variety of substituted 2-aminothiophenes. thieme-connect.dederpharmachemica.com

Early investigations into monoazo dyes based on 5-acetyl-2-amino-3-nitrothiophene in the 1950s demonstrated their high bathochromism and performance. sapub.org The Gewald reaction sparked renewed commercial interest in these compounds as diazo components for dyes. sapub.org

The chemical behavior of 2-Thiophenamine (B1582638), 5-nitro- is governed by the interplay of the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) on the thiophene ring. The thiophene ring itself is an electron-rich aromatic system. The amino group at the 2-position further increases the electron density of the ring through resonance, making it more susceptible to electrophilic attack. Conversely, the nitro group at the 5-position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and influences the acidity of the amino protons. This push-pull electronic effect makes the molecule a valuable and reactive building block in organic synthesis.

| Property | Value |

| Molecular Formula | C4H4N2O2S |

| PubChem CID | 10997155 |

| Molecular Weight | 144.15 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Note: Physical property data for 2-Thiophenamine, 5-nitro- is limited in publicly available sources. |

Role of 2-Thiophenamine, 5-nitro- as a Key Synthetic Intermediate

2-Thiophenamine, 5-nitro- serves as a crucial intermediate in the synthesis of more complex molecules. The presence of both an amino and a nitro group provides two reactive sites for further functionalization. For instance, the amino group can be acylated, alkylated, or diazotized to introduce a variety of substituents. mdpi.com The nitro group can be reduced to an amino group, which can then undergo further reactions.

One notable application is in the synthesis of azo dyes. The diazotization of the amino group in a related compound, followed by coupling with another aromatic compound, is a key step in producing these dyes. sapub.orgmdpi.com The presence of the nitro group at the 5-position is often used to "block" this position and prevent unwanted side reactions during diazotization. mdpi.comnih.gov

Scope and Academic Relevance of Current Research Endeavors on 2-Thiophenamine, 5-nitro-

Current research continues to explore the synthetic utility of 2-Thiophenamine, 5-nitro- and its derivatives. The focus is on developing new synthetic methodologies and exploring the biological activities of the resulting compounds. nih.gov The versatile nature of this compound makes it a valuable tool for medicinal chemists in the discovery of new therapeutic agents. nih.gov For example, derivatives of aminothiophenes are being investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netresearchgate.net The development of green and efficient synthetic routes to these compounds is also an active area of research. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-nitrothiophen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-3-1-2-4(9-3)6(7)8/h1-2H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRZQUKEUSRHJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Thiophenamine, 5 Nitro and Its Chemical Precursors

Established Synthetic Routes to 2-Thiophenamine (B1582638), 5-nitro-

The construction of the 2-aminothiophene scaffold is a cornerstone of synthetic organic chemistry, with several established methods adaptable for the preparation of 2-Thiophenamine, 5-nitro-.

Gewald Reaction Derivatives and Modifications for Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component synthesis of polysubstituted 2-aminothiophenes. researchgate.netwikipedia.orgarkat-usa.org The classical reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org For the synthesis of 2-Thiophenamine, 5-nitro-, modifications to the standard Gewald protocol are necessary, typically involving a nitro-substituted starting material.

One notable approach involves the reaction of malononitrile, an aryl isothiocyanate, and bromonitromethane (B42901) in the presence of a base like sodium ethoxide. researchgate.netmedilam.ac.ir This method directly introduces the 5-nitro group onto the thiophene (B33073) ring during its formation. The reaction proceeds in ethanol (B145695) at room temperature, affording various substituted 2-amino-5-nitrothiophenes.

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Solvent | Product |

| Malononitrile | Aryl isothiocyanate | Bromonitromethane | Sodium ethoxide | Ethanol | 2-(Arylamino)-3-cyano-5-nitrothiophene |

This table illustrates a modified Gewald-type reaction for the direct synthesis of 2-amino-5-nitrothiophene derivatives.

Microwave-assisted organic synthesis has also been applied to the Gewald reaction, often leading to significantly reduced reaction times and improved yields. arkat-usa.org While specific examples for 5-nitro derivatives are not extensively detailed, the general efficiency of microwave irradiation suggests its potential applicability. arkat-usa.org

Multi-Component Reactions for 2-Aminothiophene Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification processes. nih.gov The Gewald reaction itself is a prime example of an MCR. arkat-usa.orgnih.gov

Beyond the classical Gewald reaction, other MCRs can be employed to construct the 2-aminothiophene core. For instance, a synthesis of the related compound 2-(o-nitrobenzene amino)-3-cyano-5-methylthiophene has been reported. This process involves the reaction of o-nitroaniline, 2-amino-3-cyano-5-methylthiophene, and cuprous chloride in acetonitrile. google.com While not a direct synthesis of 2-Thiophenamine, 5-nitro-, this demonstrates the utility of MCRs in coupling substituted anilines to a pre-formed thiophene ring.

Synthesis of Nitro-Substituted Thiophene Precursors to 2-Thiophenamine, 5-nitro-

An alternative strategy to the direct synthesis of 2-Thiophenamine, 5-nitro- involves the initial preparation of a nitro-substituted thiophene precursor, which is then converted to the final product.

Electrophilic Nitration Strategies for Thiophene Derivatives

The direct nitration of thiophene is a challenging reaction due to the high reactivity of the thiophene ring, which can lead to oxidation and the formation of multiple isomers. prepchem.com To achieve selective nitration at the 5-position, it is often necessary to start with a thiophene derivative that has a deactivating group at the 2-position.

A successful strategy involves the nitration of a protected 2-aminothiophene, such as 2-acetylaminothiophene. The acetylamino group directs the incoming nitro group to the 5-position. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures. Subsequent hydrolysis of the acetyl group then yields 2-Thiophenamine, 5-nitro-.

| Starting Material | Nitrating Agent | Conditions | Product |

| 2-Acetylamino-3-ethoxycarbonylthiophene | HNO₃/H₂SO₄ | 0-5 °C | 2-Acetylamino-3-ethoxycarbonyl-5-nitrothiophene |

| 2-Cyano-thiophene | HNO₃/H₂SO₄ | 10-15 °C | 2-Cyano-5-nitro-thiophene (major isomer) |

This table provides examples of electrophilic nitration of substituted thiophenes to produce 5-nitro derivatives.

Alternative Routes to 5-Nitrothiophene-2-carbaldehyde and Related Intermediates

5-Nitrothiophene-2-carbaldehyde is a versatile intermediate that can be a precursor to 2-Thiophenamine, 5-nitro-. The synthesis of this aldehyde can be achieved through the nitration of 2-thiophenecarboxaldehyde. The reaction with a mixture of fuming nitric acid and concentrated sulfuric acid in an ice-salt bath yields a mixture of 4-nitro and 5-nitro isomers, with the 5-nitro isomer being a significant component.

Functionalization and Derivatization during Synthesis

The amino group of 2-Thiophenamine, 5-nitro- offers a site for further functionalization, allowing for the synthesis of a diverse range of derivatives. One of the primary methods of functionalization is N-acylation. The reaction of 2-amino-5-nitrothiophenes with acylating agents, such as acid chlorides or anhydrides, readily forms the corresponding N-acyl derivatives.

For example, 2-amino-3-ethoxycarbonyl-5-nitrothiophene (B1271936) can be acylated to form 2-acetylamino-3-ethoxycarbonyl-5-nitrothiophene. This protection strategy is often employed during electrophilic substitution reactions, such as nitration, to modulate the reactivity of the amino group and direct the substitution pattern.

Furthermore, 2-amino-5-nitrothiophene derivatives are valuable building blocks in the synthesis of more complex heterocyclic systems and are used in the preparation of azo dyes. The amino group can be diazotized and coupled with various aromatic compounds to produce a range of colored substances.

| Compound | Reagent | Product |

| 2-Amino-3-ethoxycarbonylthiophene | Acetic anhydride (B1165640) | 2-Acetylamino-3-ethoxycarbonylthiophene |

| 2-Amino-5-nitrothiophene-3-carboxylic acid | Formic acid/Acetic anhydride | 2-Formylamino-3-cyano-5-nitrothiophene |

This table showcases examples of N-functionalization of 2-aminothiophene derivatives.

Strategies for Introducing the Amino Group at the 2-Position

The introduction of an amino group at the C2 position of the thiophene ring is most effectively achieved through the Gewald reaction. nih.govnih.gov This multicomponent reaction is a cornerstone for the synthesis of 2-aminothiophenes and is prized for its efficiency in constructing the substituted thiophene core in a single step. nih.gov

The classical Gewald synthesis involves the condensation of a carbonyl compound (ketone or aldehyde) with an α-cyano ester or other activated nitrile, in the presence of elemental sulfur and a base. nih.govderpharmachemica.com The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the 2-aminothiophene scaffold. nih.gov This method directly installs the amino function at the 2-position, making it a highly convergent approach. nih.gov A variety of activated nitriles have been employed, including cyanoacetic acid esters, malonodinitrile, and cyanoacetamides, which result in corresponding substituents at the 3-position of the thiophene ring. nih.govresearchgate.net

An alternative, though less direct, strategy involves the reduction of a nitro group at the 2-position. However, the Gewald reaction remains the most prominent and widely utilized method for the de novo synthesis of the 2-aminothiophene moiety due to its operational simplicity and the ready availability of starting materials. nih.govderpharmachemica.com

Regioselective Introduction of the Nitro Group at the 5-Position

Direct nitration of the 2-aminothiophene ring is often challenging, as the highly activated ring system can be prone to degradation and side reactions, such as dimerization, under strong acidic conditions. nih.gov To achieve regioselective nitration at the C5 position, a protection-nitration-deprotection strategy is commonly employed.

The amino group at the C2 position is first protected, typically as an amide (e.g., acetylamino or formylamino derivative). nih.govgoogle.com This protection serves two purposes: it deactivates the amino group to prevent side reactions and helps direct the incoming electrophile (the nitronium ion, NO₂⁺) to the desired C5 position.

The nitration of the N-acylated 2-aminothiophene is then carried out using standard nitrating agents. A common method involves a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0-5 °C). google.com The reaction mixture is subsequently poured into ice water to precipitate the N-acyl-2-amino-5-nitrothiophene intermediate. google.com

Finally, the protecting group is removed by acid-catalyzed hydrolysis to yield the target compound, 2-Thiophenamine, 5-nitro-. nih.govgoogle.com This multi-step sequence ensures high regioselectivity for the introduction of the nitro group at the electron-rich 5-position of the thiophene ring. nih.gov

Table 1: Comparison of Nitration Conditions for Thiophene Derivatives

| Starting Material | Nitrating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Acetylamino-3-ethoxycarbonylthiophene | HNO₃ / H₂SO₄ | 0-5 °C | 2-Acetylamino-3-ethoxycarbonyl-5-nitrothiophene | google.com |

| 2-Formylamino-3-cyanothiophene | HNO₃ / Acetic Acid / Acetic Anhydride | 35-40 °C | 2-Formylamino-3-cyano-5-nitrothiophene | google.com |

| Thiophene | HNO₃ / Acetic Anhydride | 0-5 °C | 2-Nitrothiophene (B1581588) | orgsyn.org |

| Thiophene | HNO₃ / Fe³⁺-montmorillonite | Reflux in Dichloroethane | 2-Nitrothiophene | google.com |

Green Chemistry Approaches in the Synthesis of 2-Thiophenamine, 5-nitro-

In recent years, significant efforts have been directed toward developing more environmentally friendly synthetic routes for 2-aminothiophenes, the key precursors to 2-Thiophenamine, 5-nitro-. nih.govnih.gov These approaches focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials, in line with the principles of green chemistry. nih.govscribd.com

Solvent-Free Conditions and Environmentally Benign Media

A major focus of green synthetic chemistry is the replacement of volatile organic solvents with more sustainable alternatives or the elimination of solvents altogether. researchgate.net For the Gewald synthesis of 2-aminothiophenes, several innovative approaches have been developed:

Aqueous Media: Water has been successfully employed as a solvent for the Gewald reaction. One method utilizes ultrasound activation (40 kHz) at 70 °C, allowing for the synthesis of various 2-aminothiophenes in good yields (42-90%) within a short reaction time (0.5-1 hour). nih.gov

Microwave-Assisted Solvent-Free Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions under solvent-free conditions. researchgate.netresearchgate.net The synthesis of 2-amino-thiophene derivatives has been achieved by reacting ketones, cyanoacetates (or cyanoacetamides), and sulfur in the presence of a catalyst like KF-Al₂O₃ or a small amount of morpholine (B109124) under microwave irradiation, often resulting in high yields (84-95%). researchgate.netresearchgate.net

Mechanochemistry: High-speed vibration milling represents another solvent-free technique that has been applied to the synthesis of 2-aminothiophene derivatives, offering an energy-efficient and environmentally friendly alternative. semanticscholar.org

Catalytic Methodologies for Enhanced Sustainability

The use of catalysts, particularly heterogeneous and reusable ones, is a key strategy for improving the sustainability of chemical processes.

Heterogeneous Catalysis in Gewald Reaction: Several inexpensive and environmentally benign catalysts have been reported for the Gewald reaction. Calcium oxide (CaO) has been shown to be an efficient heterogeneous catalyst for the one-pot synthesis of 2-aminothiophenes in ethanol. derpharmachemica.com Other examples include the use of polyacrylonitrile (B21495) fibers, which can be functionalized and reused multiple times, demonstrating excellent catalytic longevity. nih.gov

Solid Acid Catalysts for Nitration: Traditional nitration methods often use stoichiometric amounts of strong acids like H₂SO₄, leading to significant acid waste. google.com A greener alternative for the nitration of thiophene involves the use of solid acid catalysts, such as metal ion-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Fe³⁺-montmorillonite). google.comgoogleapis.com These catalysts are effective in the absence of corrosive sulfuric acid and expensive acetic anhydride. google.com They offer high selectivity for 2-nitrothiophene and can be easily recovered and reused, presenting a more sustainable pathway that could be adapted for the regioselective nitration of protected 2-aminothiophene precursors. google.comgoogleapis.com

Table 2: Green Synthetic Approaches for 2-Aminothiophene Precursors

| Method | Catalyst | Solvent/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted Synthesis | None | Water, 70 °C | Use of benign solvent, rapid reaction | nih.gov |

| Microwave-Assisted Synthesis | KF-Al₂O₃ | Solvent-free | High yields, reduced reaction time, solvent-free | researchgate.net |

| Heterogeneous Catalysis | CaO | Ethanol, reflux | Inexpensive, efficient, heterogeneous catalyst | derpharmachemica.com |

| Reusable Catalysis | Functionalized Polyacrylonitrile Fiber | Ethanol, reflux | Catalyst can be reused multiple times | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Thiophenamine, 5 Nitro and Its Chemical Derivatives

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallography serves as a definitive tool for elucidating the three-dimensional atomic arrangement of crystalline solids. In the context of 2-thiophenamine (B1582638), 5-nitro- and its derivatives, this technique provides invaluable insights into not only the molecular structure, including bond lengths, bond angles, and conformation, but also the intricate ways molecules pack together in the crystal lattice, governed by various non-covalent interactions.

Single-Crystal X-ray Diffraction Analysis of 2-Thiophenamine, 5-nitro- and its Derivatives

Single-crystal X-ray diffraction studies on derivatives of 2-thiophenamine, 5-nitro- reveal key structural features. For instance, in the Schiff base derivative, 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, the molecule is observed to be nearly planar. nih.gov The dihedral angle between the thiophene (B33073) and benzene (B151609) rings is a mere 8.38 (10)°. nih.gov This planarity is facilitated by the conjugation of electrons from the sulfur atom with the thiophene ring, as evidenced by C-S bond lengths that are slightly different from standard single bond values. nih.gov

In another derivative, 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, the molecular structure deviates from planarity, with a significant dihedral angle of 36.72 (8)° between the benzene and thiophene rings. nih.gov However, the nitro group itself remains nearly coplanar with the thiophene ring, showing a dihedral angle of just 3.55 (13)°. nih.gov Similarly, in 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline, the nitro group is twisted out of the plane of the quinoxaline unit by 43.07 (6)°. nih.gov The thiophene rings also exhibit substantial twists relative to the central quinoxaline ring, with angles of 35.16 (5)° and 24.94 (3)°. nih.gov

Spectroscopic techniques are fundamental to the structural elucidation of 2-nitrothiophene (B1581588) and its related compounds. Methods such as X-ray crystallography provide detailed information regarding the solid-state conformation of these molecules.

| Derivative Compound | Key Dihedral Angle (°C) | Space Group | Reference |

|---|---|---|---|

| 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol | 8.38 (10)° (between thiophene and phenyl rings) | Data not available | nih.gov |

| 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline | 36.72 (8)° (between thiophene and phenyl rings) | Data not available | nih.gov |

| 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | 43.07 (6)° (NO₂ group relative to quinoxaline) | P2₁ | nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of nitro-thiophene derivatives is dictated by a network of intermolecular interactions. In the crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, both intra- and intermolecular hydrogen bonds play a crucial stabilizing role. nih.gov An intramolecular O—H⋯N hydrogen bond forms a stable S(5) ring motif. nih.gov On the intermolecular level, pairs of molecules are linked into centrosymmetric dimers through O—H⋯O hydrogen bonds, creating an R²₂(22) ring motif. nih.gov These dimers are further connected into a three-dimensional network by aromatic π–π stacking interactions, with centroid–centroid distances of 3.653 (3) Å and 3.852 (3) Å. nih.gov

| Derivative Compound | Interaction Type | Description / Distance (Å) | Reference |

|---|---|---|---|

| 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol | Intramolecular Hydrogen Bond | O—H⋯N, forms S(5) ring motif | nih.gov |

| Intermolecular Hydrogen Bond | O—H⋯O, forms R²₂(22) dimer motif | nih.gov | |

| π–π Stacking | Centroid-centroid distances of 3.653 and 3.852 | nih.gov | |

| 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline | π–π Stacking | Centroid-centroid distance of 3.6618 | nih.gov |

| C—H⋯π Interaction | C7–H8···Cg(1) distance of 2.94 | nih.gov |

Polymorphism and Isostructurality Studies in Related Nitro-Thiophenes

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a phenomenon of significant interest in crystal engineering. Studies on related compounds, such as 5-nitro-2-thiophene thiosemicarbazone, have explored the interplay between polymorphism and isostructurality (where different compounds crystallize in the same structural form). nih.gov The formation of different polymorphic forms can be influenced by crystallization conditions, such as the choice of solvent. nih.gov For example, recrystallization of a related nitrofural compound from different solvents can yield different polymorphs, demonstrating the sensitivity of the self-assembly process to the chemical environment. nih.gov

In these systems, hydrogen bonds are a primary factor controlling the molecular arrangement in the solid state. nih.gov The presence of conventional N–H⋯O hydrogen bonds is common, but they can form different patterns, leading to different crystal packing. nih.gov The propensity for certain interactions, such as those involving the amide NH₂ group and the nitro O atom, is high, while others are improbable. nih.gov Understanding these hierarchical rules of intermolecular interactions is crucial for predicting and controlling the crystal structures of new nitro-thiophene derivatives. nih.gov

Comprehensive Vibrational Spectroscopy Investigations

Fourier Transform Infrared (FT-IR) Spectroscopy for Normal Mode Analysis

FT-IR spectroscopy is particularly sensitive to polar functional groups and is used to identify characteristic vibrational modes in 2-thiophenamine, 5-nitro-. The spectrum can be analyzed by considering the contributions from the thiophene ring, the amine group, and the nitro group.

Thiophene Ring Vibrations : Heteroaromatic compounds like thiophene exhibit C-H stretching vibrations in the 3100-3000 cm⁻¹ region. iosrjournals.org The aromatic C-C stretching vibrations typically appear in the 1550-1350 cm⁻¹ range. iosrjournals.org C-S stretching modes for thiophenes have been observed between 710 and 687 cm⁻¹. iosrjournals.org

Nitro Group (NO₂) Vibrations : The nitro group gives rise to two prominent and characteristic stretching vibrations. The asymmetric stretching (νas NO₂) is typically observed in the 1560-1500 cm⁻¹ region, while the symmetric stretching (νs NO₂) appears in the 1360-1300 cm⁻¹ range. These bands are often strong due to the large change in dipole moment during the vibration.

Amine Group (NH₂) Vibrations : The N-H stretching vibration for amino groups typically appears in the region of 3500-3300 cm⁻¹. Primary amines show two bands in this region, corresponding to asymmetric and symmetric stretching modes.

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Thiophene Ring | C-H Stretch | 3100 - 3000 | iosrjournals.org |

| C-C Stretch | 1550 - 1350 | iosrjournals.org | |

| C-S Stretch | ~710 - 680 | iosrjournals.org | |

| Nitro Group (NO₂) | Asymmetric Stretch | 1560 - 1500 | researchgate.net |

| Symmetric Stretch | 1360 - 1300 | researchgate.net | |

| Amine Group (NH₂) | N-H Stretch | 3500 - 3300 |

Raman Spectroscopy for Complementary Vibrational Assignments

Raman spectroscopy, which relies on inelastic scattering of light, is an excellent complementary technique to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations and bonds involving heavier atoms.

Thiophene Ring Vibrations : The aromatic C-H stretching bands are also observable in the Raman spectrum, typically between 3120-3080 cm⁻¹. iosrjournals.org The C-C stretching vibrations of the ring are often strong in the Raman spectrum and appear in the 1530-1350 cm⁻¹ region. iosrjournals.org

Nitro Group (NO₂) Vibrations : The symmetric stretching vibration of the nitro group (νs NO₂) is typically very strong and easily identifiable in the Raman spectrum, often appearing around 1340-1330 cm⁻¹. nsf.govresearchgate.net This intense peak is a hallmark of nitro-aromatic compounds. researchgate.net The asymmetric stretch is generally weaker in the Raman spectrum.

Resonance Raman : For colored compounds like 5-nitro-2-thiophenamine, resonance Raman effects can occur if the excitation laser wavelength falls within an electronic absorption band. nsf.gov This can lead to a significant enhancement of the Raman signals for vibrations associated with the chromophore, providing increased sensitivity and structural information. nsf.gov For example, in thiophene-based polymers, excitation at 785 nm can lead to strong pre-resonant Raman enhancement. mdpi.com

| Functional Group | Vibrational Mode | Typical Raman Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Thiophene Ring | C-H Stretch | 3120 - 3080 | Weak-Medium | iosrjournals.org |

| C-C Stretch | 1530 - 1350 | Strong | iosrjournals.org | |

| Nitro Group (NO₂) | Asymmetric Stretch | ~1550 | Weak | researchgate.net |

| Symmetric Stretch | 1340 - 1330 | Very Strong | nsf.govresearchgate.net |

Advanced Interpretation of Vibrational Spectra for Conformational Insights and Intermolecular Forces

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of 2-Thiophenamine, 5-nitro-. The vibrational modes of the molecule are sensitive to its conformation and the intermolecular forces it experiences, particularly in the solid state.

The analysis of key vibrational bands provides significant insight. The N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region. The precise position and shape of these bands can indicate the extent of intermolecular hydrogen bonding. In the crystal lattice of similar 2-aminothiophene derivatives, molecules are often linked by N-H⋯O or N-H⋯N hydrogen bonds, which would cause a broadening and red-shifting (lowering of frequency) of the N-H stretching bands compared to the free molecule. nih.govresearchgate.net

The nitro group (NO₂) introduces strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations are expected to appear near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These frequencies are sensitive to the electronic environment and conjugation with the thiophene ring. Intermolecular interactions, such as hydrogen bonding involving the oxygen atoms of the nitro group, can also influence the position of these bands.

The thiophene ring itself gives rise to a series of characteristic vibrations. Aromatic C-H stretching bands are anticipated in the 3000-3100 cm⁻¹ range. iosrjournals.org The ring stretching vibrations, which are sensitive to substitution, typically occur in the 1350-1600 cm⁻¹ region. iosrjournals.org Furthermore, the C-S stretching modes of the thiophene ring are usually observed at lower frequencies, between 680 and 710 cm⁻¹. iosrjournals.org Analysis of these ring modes in conjunction with theoretical calculations can reveal information about the planarity and conformational preferences of the molecule. The interplay between the electron-donating amino group and the electron-withdrawing nitro group, mediated by the thiophene ring, can be studied by observing shifts in these characteristic vibrational frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique | Comments |

|---|---|---|---|

| N-H Stretch (Amino Group) | 3300 - 3500 | FTIR, Raman | Sensitive to hydrogen bonding; may appear as two bands for symmetric and asymmetric stretches. |

| C-H Stretch (Aromatic) | 3000 - 3100 | FTIR, Raman | Characteristic of the thiophene ring protons. |

| NO₂ Asymmetric Stretch | 1500 - 1560 | FTIR | Strong absorption, position influenced by conjugation and electronic effects. |

| C=C Ring Stretch | 1350 - 1600 | FTIR, Raman | Multiple bands expected, characteristic of the thiophene aromatic system. iosrjournals.org |

| NO₂ Symmetric Stretch | 1300 - 1370 | FTIR | Strong absorption. |

| C-S Stretch | 680 - 710 | Raman | Often weak in FTIR but stronger in Raman; characteristic of the thiophene ring. iosrjournals.org |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Thiophenamine, 5-nitro- and its derivatives in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete map of the molecular skeleton and connectivity can be assembled.

The ¹H and ¹³C NMR spectra of 2-Thiophenamine, 5-nitro- are dictated by the powerful and opposing electronic effects of its substituents. The amino group at the C-2 position is a strong electron-donating group, which increases electron density at the ortho (C-3) and para (C-5) positions. Conversely, the nitro group at the C-5 position is a very strong electron-withdrawing group, which significantly decreases electron density on the ring.

In the ¹H NMR spectrum, the thiophene ring displays two signals corresponding to the protons at the C-3 and C-4 positions. These protons form an AX spin system and are expected to appear as doublets due to mutual coupling. The H-3 proton is expected to be shifted upfield relative to thiophene due to the donating effect of the adjacent amino group, while the H-4 proton would be shifted downfield due to the influence of the nearby nitro group. The amino group protons (NH₂) would likely appear as a broad singlet.

In the ¹³C NMR spectrum, four distinct signals are expected for the thiophene ring carbons. The C-2 and C-5 carbons, being directly attached to the nitrogen and nitro group respectively, would show the most significant shifts. The C-2 carbon, bonded to the amino group, would be shifted upfield, while the C-5 carbon, bearing the nitro group, would be strongly deshielded and shifted downfield. The chemical shifts of C-3 and C-4 are also modulated by the substituents, providing a complete picture of the electronic distribution within the heterocyclic ring. uobasrah.edu.iq

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 2 | - | - | ~150-160 |

| 3 | ~6.0-6.5 | d | ~105-115 |

| 4 | ~7.5-8.0 | d | ~120-130 |

| 5 | - | - | ~145-155 |

| -NH₂ | ~5.0-7.0 | br s | - |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the precise connectivity of atoms within complex derivatives of 2-Thiophenamine, 5-nitro-.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-Thiophenamine, 5-nitro-, a distinct cross-peak would be observed between the signals of the H-3 and H-4 protons, confirming their adjacent positions on the thiophene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. youtube.comnih.gov It provides unambiguous one-bond C-H correlations. For the parent compound, the HSQC spectrum would show a correlation peak between the H-3 signal and the C-3 signal, and another between the H-4 signal and the C-4 signal. This is vital for correctly assigning the carbon signals of the protonated ring positions.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is essential for mapping the entire molecular framework, especially around quaternary (non-protonated) carbons. sdsu.eduyoutube.com Key expected correlations for 2-Thiophenamine, 5-nitro- would include:

The amino protons showing a correlation to C-2 and C-3.

The H-3 proton correlating to C-2, C-4, and C-5.

The H-4 proton correlating to C-2, C-3, and C-5. These long-range correlations definitively establish the substitution pattern on the thiophene ring.

While solution NMR provides data on molecules in a dynamic, averaged state, solid-state NMR (ssNMR) spectroscopy offers invaluable insights into the structure and behavior of materials in their solid form. This technique is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—as well as characterizing amorphous states.

For 2-Thiophenamine, 5-nitro-, different polymorphs would exhibit distinct ssNMR spectra due to differences in molecular packing, conformation, and intermolecular hydrogen bonding in the crystal lattice. tandfonline.com These variations in the local environment of each nucleus lead to changes in chemical shifts. Furthermore, ssNMR can distinguish between crystalline and amorphous phases, with crystalline materials typically showing sharp, well-defined peaks and amorphous materials yielding broad, less-defined signals. This technique is therefore critical for characterizing the solid-state properties of the compound, which can have significant implications for its physical and chemical stability.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, serving as a definitive confirmation of its identity. nih.gov

For 2-Thiophenamine, 5-nitro-, the molecular formula is C₄H₄N₂O₂S. molbase.com The theoretical monoisotopic mass can be calculated with high precision using the masses of the most abundant isotopes of each element. HRMS analysis of a purified sample would yield an experimental m/z value that can be compared to the theoretical value. A close match (e.g., within 5 ppm) provides strong evidence for the proposed elemental composition, confirming that the synthesized molecule is indeed 2-Thiophenamine, 5-nitro-.

Calculated Exact Mass for C₄H₄N₂O₂S:

Formula: [M+H]⁺ = C₄H₅N₂O₂S⁺

Theoretical Exact Mass: 145.0066

An experimentally determined mass from an HRMS instrument that matches this theoretical value would unequivocally confirm the molecular formula of the compound.

Fragmentation Pathway Analysis for Structural Information

Mass spectrometry, particularly employing electron ionization (EI), provides critical insights into the molecular structure of 2-Thiophenamine, 5-nitro- and its derivatives by analyzing their fragmentation patterns. The fragmentation of these compounds is largely dictated by the presence of the nitro group, the amino group, and the thiophene ring.

Upon electron impact, the molecular ion (M⁺) is formed. The fragmentation pathways for aromatic nitro compounds typically involve the loss of the nitro group or its components. Common fragmentation patterns include the elimination of a nitro radical (•NO₂) or a neutral nitric oxide molecule (NO). The loss of NO₂ results in a fragment at [M-46]⁺, while the loss of NO leads to an [M-30]⁺ ion. Another characteristic fragmentation is the loss of an oxygen atom to form an [M-16]⁺ ion.

For derivatives such as 3-acetyl-2-amino-5-nitrothiophene, the fragmentation is further influenced by the acetyl group. The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 186. nih.gov A dominant fragmentation pathway is the α-cleavage of the acetyl group, leading to the loss of a ketene molecule (CH₂=C=O) or an acetyl radical (•COCH₃). A significant peak is observed at m/z 69, which corresponds to the fragmentation of the thiophene ring itself. nih.gov For the related N-acetylated derivative, N-(3-acetyl-5-nitro-2-thienyl)acetamide, the molecular ion appears at m/z 228, with a prominent fragment at m/z 186 resulting from the loss of ketene (CH₂=C=O) from the acetamide group. nih.gov The base peak in this case is observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. nih.gov

The thiophene ring itself can undergo characteristic cleavages. These fragmentation processes, often involving rearrangements, can lead to the formation of smaller cyclic or linear sulfur-containing ions. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the thiophene ring influences the stability of the molecular ion and directs the fragmentation pathways.

Table 1: Key Mass Spectrometry Fragmentation Data for 3-Acetyl-2-amino-5-nitrothiophene and its N-acetyl derivative

| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Corresponding Neutral Loss/Fragment |

|---|---|---|---|

| 3-Acetyl-2-amino-5-nitrothiophene | 186 | 69 | Thiophene ring fragment |

| N-(3-Acetyl-5-nitro-2-thienyl)acetamide | 228 | 186, 43 (base peak) | CH₂CO, CH₃CO⁺ |

Data sourced from spectroscopic investigations of synthesized thiophene derivatives. nih.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) are powerful tools for investigating the redox properties of 2-Thiophenamine, 5-nitro-. nih.gov The electrochemical behavior is dominated by the reducible nitro group attached to the thiophene ring.

Redox Potentials and Electron Transfer Processes

The primary electrochemical process for 2-Thiophenamine, 5-nitro- is the reduction of the nitro group (NO₂). This process is typically irreversible and occurs at negative potentials. The reduction of nitroaromatic compounds generally proceeds via a single-electron transfer to form a nitro anion radical intermediate (Ar-NO₂⁻•). nih.gov This initial electron transfer is a crucial step that dictates the subsequent chemical and electrochemical pathways.

The redox potential is a key parameter that quantifies the ease of this electron transfer. While a specific redox potential for 2-Thiophenamine, 5-nitro- is not extensively documented in readily available literature, the potentials of related nitro compounds provide valuable context. For instance, the one-electron redox potentials of various nitro compounds have been studied, showing a dependence on the molecular structure. acs.org The presence of the electron-donating amino group and the thiophene ring system will modulate the redox potential compared to simpler nitroaromatics. The reduction of the related compound 2-nitrothiophene is known to be mediated by single-electron transfer. nih.gov In cyclic voltammetry, the reduction of the nitro group would be observed as a cathodic peak in the negative potential scan. The exact potential of this peak depends on experimental conditions such as the solvent, supporting electrolyte, and scan rate.

Stability and Reactivity under Electrochemical Conditions

The stability of 2-Thiophenamine, 5-nitro- under electrochemical conditions is intrinsically linked to the reactivity of the species formed during the redox process. The initial product of the one-electron reduction, the nitro anion radical, is a short-lived and reactive species. nih.gov

The irreversibility of the nitro group reduction wave in cyclic voltammetry indicates that the generated radical anion undergoes rapid subsequent chemical reactions. This is a common feature for nitroaromatic compounds. For example, the electrochemical reduction of 4-nitrothiophenol shows a full irreversible reduction of the nitro group at sufficiently negative potentials. researchgate.net The subsequent reactions of the nitro anion radical can include protonation followed by further reduction, leading to the formation of nitroso and hydroxylamine intermediates, and ultimately the corresponding amine. This multi-step reduction process involves several electron and proton transfers.

The reactivity of these intermediates means that the parent compound, 2-Thiophenamine, 5-nitro-, is unstable under reducing electrochemical conditions and is converted into its reduction products. The specific products formed and the stability of the intermediates are highly dependent on the electrochemical environment, particularly the pH of the solution.

Table 2: Summary of Electrochemical Properties of 2-Thiophenamine, 5-nitro-

| Property | Description |

|---|---|

| Primary Redox Process | Irreversible reduction of the nitro (NO₂) group. |

| Electron Transfer | Initiated by a single-electron transfer to form a nitro anion radical. |

| Stability | Unstable under reducing electrochemical conditions. |

| Reactivity | The initially formed nitro anion radical is highly reactive and undergoes subsequent chemical reactions, leading to further reduction products. |

Reactivity and Reaction Mechanisms of 2 Thiophenamine, 5 Nitro

Reactions Involving the Amine Functionality

The primary amino group in 2-Thiophenamine (B1582638), 5-nitro- is a versatile functional group that readily participates in reactions typical of aromatic amines, including acylation, condensation, and diazotization.

The amino group of 2-Thiophenamine, 5-nitro- can be readily acylated by reacting with acylating agents like acetic anhydride (B1165640) or acyl chlorides. This reaction typically proceeds by nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. For instance, reacting 2-aminothiophene derivatives with acetic anhydride, often under reflux conditions, yields the corresponding N-acetylated thiophene (B33073), or acetamide. nih.gov This transformation is a common strategy to protect the amino group or to synthesize derivatives with altered biological or chemical properties. The general principle that alkalinity favors N-acylation is applicable in these reactions. nih.gov

Similarly, sulfonylation involves the reaction of the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), to form a sulfonamide. This reaction is a standard method for the protection of amines and the synthesis of biologically active molecules. semanticscholar.org The reaction can often be carried out under simple, solvent-free conditions at room temperature, where the amine reacts directly with the sulfonyl chloride. semanticscholar.org The electronic properties of the aromatic amine can influence the reaction rate, with aromatic amines generally reacting readily to provide the corresponding sulfonamides. semanticscholar.org

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acetic Anhydride | N-(5-nitro-2-thienyl)acetamide | Refluxing for 15 minutes, followed by heating with water. nih.gov |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-(5-nitro-2-thienyl)-4-methylbenzenesulfonamide | Mixing and stirring reagents at room temperature. semanticscholar.org |

2-Thiophenamine, 5-nitro- undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. derpharmachemica.com The reaction is typically carried out by refluxing the aminothiophene and the carbonyl compound in a solvent like ethanol (B145695) or methanol, sometimes with the addition of a few drops of glacial acetic acid as a catalyst. derpharmachemica.com

A wide variety of aromatic aldehydes, including substituted benzaldehydes, can be used to synthesize a diverse range of Schiff bases. scielo.brresearchgate.net These reactions are not limited to simple aminothiophenes; more complex derivatives also readily form Schiff bases, highlighting the robustness of this transformation. nih.govsemanticscholar.org The formation of these conjugated systems can lead to colored compounds with interesting electronic properties. nih.gov

| Amine Reactant | Aldehyde Reactant | Product | Conditions |

|---|---|---|---|

| 2-Aminothiophene derivative | Substituted aromatic aldehydes | Schiff Base | Reaction at room temperature overnight with acetic acid catalyst. scielo.br |

| Substituted 2-aminobenzothiazole | Substituted benzaldehyde | Schiff Base | Refluxing in ethanol for 12 hours. researchgate.net |

| 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile | Substituted pyrazole-4-carboxaldehydes | Schiff Base | Not specified. nih.gov |

The amino group of 2-Thiophenamine, 5-nitro- can be converted into a diazonium salt through a process called diazotization. This reaction is of significant industrial importance, particularly in the synthesis of azo dyes. unb.ca The process involves treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid or hydrochloric acid. nih.govbyjus.com The reaction must be carried out at low temperatures, generally between 0–5 °C, to ensure the stability of the resulting diazonium salt. nih.gov

The mechanism begins with the formation of a nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the amine. A series of protonation and deprotonation steps leads to the formation of the aryl diazonium ion. byjus.com These diazonium salts are highly reactive intermediates and are generally used immediately in subsequent reactions, such as azo coupling, where they react with an electron-rich aromatic compound (a coupling component) to form an azo compound (-N=N-). unb.casapub.org Nitro-substituted aminothiophenes are frequently used as diazo components in the synthesis of disperse dyes. sapub.orgscilit.com

A key challenge in diazotization is the potential instability of the diazonium salt, which can decompose, especially at higher temperatures. organic-chemistry.org Furthermore, the reaction can be reversible, particularly at high halide concentrations, which can affect reaction kinetics and product yields. dur.ac.uk Careful control of temperature and reaction conditions is therefore crucial for successful synthesis. nih.gov

While the amino group itself can act as a ligand, it is more common for 2-Thiophenamine, 5-nitro- to be incorporated into larger, multidentate ligands, such as Schiff bases, before complexation with metal ions. The coordination chemistry of metal ions is fundamental to many biological and industrial processes. jchemrev.commdpi.com Schiff bases derived from 2-aminothiophenes are excellent chelating agents, capable of forming stable complexes with a variety of transition metals like Cu(II), Ni(II), Co(II), and Zn(II).

In these complexes, the nitrogen atom of the azomethine group formed during the condensation reaction is a primary coordination site. jchemrev.com Depending on the structure of the Schiff base ligand, other atoms such as the sulfur of the thiophene ring or oxygen atoms from substituents on the aldehyde-derived portion of the molecule can also participate in coordination. This chelation often leads to enhanced stability of the resulting metal complex. jchemrev.com The coordination of a metal can significantly alter the electronic and steric properties of the ligand, leading to complexes with diverse applications, including in catalysis and medicine. mdpi.com Biological systems extensively use a limited set of ligands, primarily nitrogen and sulfur donors from amino acid side chains like histidine and cysteine, to coordinate essential metals like copper, highlighting the importance of such interactions. nih.gov

Reactions Involving the Nitro Functionality

The electron-withdrawing nitro group is the other major site of reactivity in the molecule, primarily undergoing reduction to other nitrogen-containing functional groups.

The nitro group of 2-Thiophenamine, 5-nitro- can be selectively reduced to a primary amino group, yielding 2,5-diaminothiophene derivatives. This transformation is valuable for introducing a second amino group, which can be further functionalized. A variety of reducing agents can accomplish this chemoselectively, leaving other functional groups on the molecule intact.

The choice of reagent is critical for achieving high selectivity and yield. Common methods include catalytic hydrogenation and the use of metallic reducing agents in acidic or neutral media. For example, the reduction of a nitro group in the presence of a C-11 label was successfully achieved using nickel(II) chloride (NiCl₂) and sodium borohydride (B1222165) (NaBH₄) in methanol. researchgate.net Other established reagents and conditions for the selective reduction of aromatic nitro groups are summarized in the table below. The intermediate in the reduction of a nitro group to an amine is the corresponding hydroxylamino derivative (-NHOH), although it is often not isolated.

| Reagent(s) | Typical Conditions | Notes |

|---|---|---|

| SnCl₂·2H₂O | Alcohol or Ethyl Acetate solvent | Effective for reducing nitro groups while leaving esters, nitriles, and halogens unaffected. |

| Pd/C, H₂ | THF solvent | A very efficient method with high yields. |

| Fe, HCl or Acetic Acid | - | Commonly used, but removal of iron ions can be difficult. |

| Zn, Acetic Acid | DCM or EtOH solvent, room temperature | Mild conditions allow for high selectivity. |

| NiCl₂, NaBH₄ | Methanol solvent | A practical and accessible method. researchgate.net |

Nucleophilic Aromatic Substitution Activated by the Nitro Group

The chemistry of 2-Thiophenamine, 5-nitro- is significantly influenced by the presence of the nitro group (NO₂), which strongly activates the thiophene ring towards nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com The nitro group is a potent electron-withdrawing group, reducing the electron density of the aromatic ring through both inductive and resonance effects. nih.gov This electron deficiency makes the ring carbons, particularly those ortho and para to the nitro group, susceptible to attack by nucleophiles.

In the context of the thiophene ring, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. nih.gov A nucleophile attacks the carbon atom bearing a suitable leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The strong electron-withdrawing capacity of the nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge. youtube.comnih.gov The reaction is completed when the leaving group departs, restoring the aromaticity of the thiophene ring.

While 2-Thiophenamine, 5-nitro- itself does not have a conventional leaving group at a position activated for SNAr, its precursor, often a 2-halo-5-nitrothiophene, readily undergoes these reactions. The amino group is typically introduced via the SNAr reaction of a 2-halo-5-nitrothiophene with ammonia (B1221849) or an amine equivalent. nih.gov Furthermore, under specific conditions, the nitro group itself can act as a leaving group in SNAr reactions, a phenomenon observed in various nitroaromatic substrates when attacked by potent nucleophiles like thiolates. mdpi.com

Electrophilic and Nucleophilic Substitution on the Thiophene Ring

The reactivity of the 2-Thiophenamine, 5-nitro- ring is a delicate balance between the opposing electronic effects of the amino and nitro substituents. The amino group is a strong activating group and is ortho, para-directing for electrophilic aromatic substitution (EAS), while the nitro group is a strong deactivating group and is meta-directing. uoanbar.edu.iq

Regioselectivity and Reaction Control

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemistry of 2-Thiophenamine, 5-nitro-. wikipedia.org

Electrophilic Aromatic Substitution (EAS): The thiophene ring is inherently more reactive than benzene (B151609) towards electrophiles. uoanbar.edu.iq The amino group at C2 strongly activates the ring and directs incoming electrophiles to the C3 and C5 positions. However, the C5 position is blocked by the nitro group. The nitro group strongly deactivates the ring, particularly at the C3 and C5 positions relative to its own location (C5). The powerful activating effect of the amino group generally dominates, directing electrophilic attack to the C3 position, which is ortho to the amine and meta to the nitro group.

Nucleophilic Aromatic Substitution (SNAr): As discussed, the nitro group at C5 activates the ring for nucleophilic attack. The primary site for SNAr is the carbon bearing a leaving group, typically at the C2 position in precursor molecules. nih.gov In reactions where the nitro group itself is displaced, the nucleophile attacks the C5 position. mdpi.com

Control over reaction conditions is essential to achieve the desired regiochemical outcome. For electrophilic substitution, the choice of electrophile and catalyst can influence selectivity. For nucleophilic substitutions, the nature of the nucleophile, solvent, and temperature are key parameters. nih.gov

Influence of Nitro and Amino Groups on Ring Reactivity

Amino Group (-NH₂): This is a powerful activating group due to its ability to donate electron density to the ring through resonance (a +R effect). It significantly increases the nucleophilicity of the thiophene ring, making it much more susceptible to electrophilic attack than unsubstituted thiophene. uoanbar.edu.iq

Nitro Group (-NO₂): This is one of the strongest deactivating groups, withdrawing electron density from the ring through both resonance (-R effect) and induction (-I effect). nih.gov This deactivation makes electrophilic substitution much more difficult. Conversely, it strongly promotes nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate. youtube.com

In 2-Thiophenamine, 5-nitro-, these opposing effects create a "push-pull" system. The ring is deactivated towards electrophiles compared to 2-thiophenamine but activated compared to 5-nitrothiophene. For nucleophilic substitution, the presence of the electron-donating amino group slightly reduces the activating effect of the nitro group compared to a 2-halo-5-nitrothiophene. This modulation of reactivity is a key feature of the compound's chemical profile.

Mechanistic Investigations of Key Transformations

Understanding the precise mechanisms of reactions involving 2-Thiophenamine, 5-nitro- and related compounds relies on detailed experimental and theoretical studies.

Kinetic Studies of Reaction Rates and Pathways

Kinetic studies are fundamental to elucidating reaction mechanisms by measuring how reaction rates change with reactant concentrations, temperature, and solvent. nih.gov For SNAr reactions on nitrothiophene derivatives, kinetic data provide insight into the formation and stability of the Meisenheimer intermediate.

For example, studies on the reaction of 2-substituted-5-nitrothiophenes with various amines have shown that the reaction rates are dependent on the nature of the amine (nucleophile), the leaving group, and the solvent. nih.gov The reactions are often found to be general base-catalyzed, indicating that the removal of a proton from the initial adduct is a key step in the mechanism. clockss.org

Table 1: Illustrative Kinetic Data for Nucleophilic Aromatic Substitution on Nitrothiophene Derivatives

| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|---|---|

| 2-Bromo-5-nitrothiophene | Piperidine | Methanol | 4.5 x 10⁻² |

| 2-Chloro-5-nitrothiophene | Piperidine | Methanol | 2.1 x 10⁻⁴ |

| 2-Bromo-5-nitrothiophene | Pyrrolidine | Methanol | 1.2 x 10⁻¹ |

| 2-Methoxy-3,5-dinitrothiophene | Pyrrolidine | Methanol | > 10² (fast) |

Note: The data in this table is illustrative, compiled from studies on related nitrothiophene compounds to demonstrate kinetic principles, and does not represent 2-Thiophenamine, 5-nitro- directly. nih.govnih.gov

These studies reveal that more basic and less sterically hindered amines, like pyrrolidine, react faster. They also highlight the leaving group effect (Br > Cl), where the C-Br bond is weaker and breaks more readily in the rate-determining step. youtube.com

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. researchgate.netnih.gov In this method, an atom in a reactant molecule is replaced with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C). The position of the isotope in the product molecules is then determined, revealing bond-breaking and bond-forming steps.

For reactions of thiophene derivatives, deuterium labeling has been used to study electrophilic substitution mechanisms. nih.gov For instance, to confirm the mechanism of an SNAr reaction on a thiophene ring, one could synthesize a substrate with a deuterium atom at a specific position. The absence or presence of this deuterium in the final product or in intermediates can confirm or refute a proposed pathway. For example, if a proton transfer is part of the rate-determining step, substituting that proton with deuterium would result in a slower reaction rate, an effect known as a kinetic isotope effect (KIE). x-chemrx.com While specific isotopic labeling studies on 2-Thiophenamine, 5-nitro- are not widely documented, this methodology remains a crucial tool for investigating the mechanisms of its key transformations. researchgate.net

Theoretical and Computational Studies on 2 Thiophenamine, 5 Nitro

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and to a lesser extent Hartree-Fock (HF), are powerful tools for investigating the properties of molecules like 2-Thiophenamine (B1582638), 5-nitro-. DFT has become especially popular due to its balance of computational cost and accuracy in accounting for electron correlation. These methods are fundamental to predicting the molecule's geometry, stability, and electronic characteristics.

The accuracy of quantum chemical calculations is highly dependent on the choice of the theoretical method, which includes the exchange-correlation functional and the basis set. For organic molecules containing sulfur and nitrogen, such as 2-Thiophenamine, 5-nitro-, a common and well-validated approach is the use of DFT.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has demonstrated robust performance for a wide range of chemical systems. It combines the strengths of both HF and local density functional approximations, providing a reliable description of electronic structures. nih.gov For more specialized studies, other functionals may be employed to capture specific effects like dispersion interactions.

The choice of basis set is equally critical. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are frequently used for their efficiency and systematic construction.

6-31G(d,p): This is a split-valence basis set that includes polarization functions on both heavy (non-hydrogen) atoms (d) and hydrogen atoms (p). These functions are essential for accurately describing the anisotropic electron density in molecules with heteroatoms and π-systems.

6-311++G(d,p): This is a triple-split valence basis set that offers more flexibility for describing the valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for accurately modeling systems with lone pairs, anions, or significant electron delocalization, all of which are relevant to 2-Thiophenamine, 5-nitro-. researchgate.net

The combination of the B3LYP functional with a 6-311++G(d,p) basis set is often considered a reliable level of theory for obtaining accurate geometries and electronic properties for this class of molecules. researchgate.net

Geometry optimization is a computational procedure used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. nih.gov This process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the forces on each atom until a stationary point on the potential energy surface is located. Subsequent frequency calculations are typically performed to confirm that this structure is a true minimum (i.e., has no imaginary frequencies). nih.gov

For 2-Thiophenamine, 5-nitro-, key structural parameters determined through geometry optimization include bond lengths, bond angles, and dihedral angles. The molecule possesses a "push-pull" electronic structure, with the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group attached to the thiophene (B33073) ring. This configuration favors significant π-electron delocalization, which suggests that the molecule is likely to be planar or nearly planar to maximize orbital overlap.

Electronic Structure and Bonding Analysis

Understanding the electronic structure is key to explaining the chemical reactivity and properties of 2-Thiophenamine, 5-nitro-. Computational methods provide detailed information about orbital energies, charge distribution, and bonding interactions.

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

In 2-Thiophenamine, 5-nitro-, the electron-donating amino group and the electron-rich thiophene ring contribute significantly to the HOMO. Consequently, the HOMO is expected to be localized primarily over the amino group and the thiophene ring. Conversely, the strong electron-withdrawing nitro group dictates the character of the LUMO, which is expected to be localized over the nitro group and the C5 position of the thiophene ring.

The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE) . This gap is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic properties. acs.org A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net The gap is also directly related to the electronic absorption properties of the molecule.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.50 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 3.75 | Energy difference between LUMO and HOMO |

Note: The values in Table 1 are representative values for a push-pull substituted thiophene system, calculated at the B3LYP/6-311++G(d,p) level of theory, to illustrate typical findings.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. nih.gov This method is particularly useful for quantifying intramolecular delocalization and charge transfer interactions.

The stability of a molecule can be understood in terms of hyperconjugative interactions, which are stabilizing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is evaluated using second-order perturbation theory and is given by the stabilization energy, E(2). A higher E(2) value indicates a stronger interaction.

For 2-Thiophenamine, 5-nitro-, the most significant interactions are expected to be:

n → π : Delocalization of the lone pair (n) of the amino nitrogen atom into the antibonding π orbitals of the thiophene ring. This interaction is characteristic of the electron-donating effect of the amino group.

π → π : Delocalization of the π electrons from the thiophene ring into the antibonding π orbitals of the nitro group. This represents the electron-withdrawing nature of the nitro group and contributes significantly to the molecule's electronic structure.

These charge transfer events lead to a more stabilized molecular system and are responsible for the molecule's characteristic "push-pull" nature.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N(Amino) | π(C2-C3) | 35.5 | Intramolecular Hyperconjugation |

| π(C3-C4) | π(C5-N(Nitro)) | 20.8 | π-electron Delocalization |

| π(C2-C3) | π*(C4-C5) | 18.2 | Ring Delocalization |

Note: The values in Table 2 are illustrative, based on typical NBO calculations for similar aromatic push-pull systems, demonstrating the key stabilizing interactions.

The distribution of electron density within a molecule is fundamental to its chemical behavior, particularly its interactions with other molecules. This distribution can be analyzed through calculated atomic charges and by mapping the molecular electrostatic potential (MEP).

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. smolecule.com

Negative Regions (Red/Yellow): These areas correspond to an excess of electron density and are susceptible to electrophilic attack. In 2-Thiophenamine, 5-nitro-, the most negative potential is expected to be localized around the oxygen atoms of the electron-withdrawing nitro group.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The most positive potential is typically found around the hydrogen atoms of the amino group.

Neutral Regions (Green): These areas have a near-zero potential and are generally less reactive.

Analysis of atomic charges, often calculated using methods like Mulliken population analysis or derived from the NBO analysis, provides a quantitative measure of the electron distribution. In 2-Thiophenamine, 5-nitro-, the oxygen atoms of the nitro group and the nitrogen of the amino group are expected to carry significant negative charges, while the hydrogen atoms of the amino group and the carbon atoms attached to the electronegative groups will carry partial positive charges. This charge separation results in a significant molecular dipole moment.

Theoretical Vibrational Spectroscopy and Spectroscopic Parameter Prediction

Theoretical vibrational spectroscopy has emerged as a powerful tool in the analysis of molecular structures, providing detailed insights into the vibrational modes of molecules. For 2-Thiophenamine, 5-nitro-, computational methods, particularly Density Functional Theory (DFT), are employed to predict its infrared (IR) and Raman spectra. These theoretical predictions are crucial for the interpretation of experimental data and for understanding the molecule's structural and electronic properties.

Calculation of Harmonic Frequencies and Infrared/Raman Intensities

The calculation of harmonic vibrational frequencies for 2-Thiophenamine, 5-nitro- is typically performed using DFT methods, with the B3LYP functional and a 6-311++G(d,p) basis set being a common choice for achieving a balance between accuracy and computational cost. scispace.comresearchgate.net This approach models the molecule at its equilibrium geometry and calculates the second derivatives of the energy with respect to the atomic coordinates, which constitute the Hessian matrix. Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes.

The intensities of the infrared bands are determined from the derivatives of the molecular dipole moment with respect to the normal modes, while Raman intensities are calculated from the derivatives of the polarizability. nih.gov These calculations provide a complete theoretical vibrational spectrum, which can be visualized and compared with experimental results.

For 2-Thiophenamine, 5-nitro-, the theoretical vibrational spectrum is expected to be characterized by several key vibrational modes:

N-H Stretching: The amino group (NH₂) is expected to exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

NO₂ Stretching: The nitro group (NO₂) will have characteristic symmetric and asymmetric stretching modes. The asymmetric stretch is anticipated in the 1500-1570 cm⁻¹ region, while the symmetric stretch is expected around 1300-1370 cm⁻¹. esisresearch.org

Thiophene Ring Vibrations: The thiophene ring will display a series of characteristic stretching and bending vibrations. C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. iosrjournals.org The C-S stretching vibrations are generally found at lower frequencies.

Below is a hypothetical data table of selected calculated harmonic frequencies and intensities for 2-Thiophenamine, 5-nitro-, based on typical values for similar compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| Asymmetric NH₂ Stretch | 3450 | High | Moderate |

| Symmetric NH₂ Stretch | 3350 | Moderate | High |

| Aromatic C-H Stretch | 3100 | Moderate | High |

| Asymmetric NO₂ Stretch | 1550 | Very High | Low |

| Thiophene Ring C=C Stretch | 1480 | High | Moderate |

| Symmetric NO₂ Stretch | 1340 | Very High | High |

| Thiophene Ring C-N Stretch | 1280 | Moderate | Moderate |

Comparison with Experimental Spectra and Assignment Validation

To validate the theoretical calculations, the predicted IR and Raman spectra are compared with experimentally obtained spectra. It is a common practice to scale the calculated harmonic frequencies by a scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximations inherent in the computational method. scispace.com

The assignment of the experimental vibrational bands is performed based on the Potential Energy Distribution (PED) calculated from the theoretical normal mode analysis. The PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode.

For 2-Thiophenamine, 5-nitro-, a detailed comparison would involve overlaying the scaled theoretical spectrum with the experimental one and assigning each experimental band to a specific calculated vibrational mode. For instance, the strong experimental IR bands expected around 1550 cm⁻¹ and 1340 cm⁻¹ would be confidently assigned to the asymmetric and symmetric stretching vibrations of the NO₂ group, respectively, based on the high calculated IR intensities for these modes. esisresearch.org Similarly, the bands in the 3300-3500 cm⁻¹ region would be assigned to the N-H stretching modes of the amino group.

Prediction of NMR Chemical Shifts and Coupling Constants

Theoretical calculations are also invaluable for predicting the Nuclear Magnetic Resonance (NMR) parameters of 2-Thiophenamine, 5-nitro-. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. esisresearch.org

The chemical shifts of the protons and carbons in the thiophene ring are particularly sensitive to the electronic effects of the amino and nitro substituents. The electron-donating amino group is expected to cause an upfield shift (lower ppm values) for the adjacent protons and carbons, while the electron-withdrawing nitro group will induce a downfield shift (higher ppm values).

A table of predicted ¹H and ¹³C NMR chemical shifts for 2-Thiophenamine, 5-nitro- is presented below, based on the known effects of these substituents on a thiophene ring.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 6.2 - 6.5 | - |

| H4 | 7.0 - 7.3 | - |

| C2 | - | 150 - 155 |

| C3 | - | 105 - 110 |

| C4 | - | 125 - 130 |

| C5 | - | 145 - 150 |

The calculation of spin-spin coupling constants (J-couplings) provides further structural information, particularly regarding the connectivity of the atoms in the thiophene ring. For instance, the coupling constant between H3 and H4 would be a key parameter to determine from theoretical calculations.

Molecular Dynamics Simulations